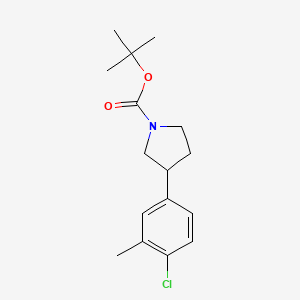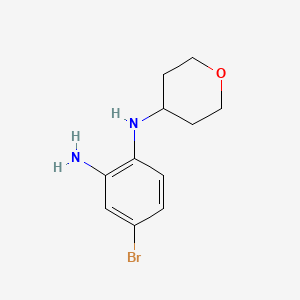
4-amino-N'-hydroxypyrimidine-5-carboximidamide
Übersicht
Beschreibung
4-amino-N'-hydroxypyrimidine-5-carboximidamide is a heterocyclic organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an amino group at the 4-position and an amidoxime group at the 5-position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N'-hydroxypyrimidine-5-carboximidamide typically involves the condensation of malononitrile with an amide-bearing group such as formamide or benzamidine. This reaction proceeds through a versatile intermediate, resulting in the formation of the desired compound . Another method involves the use of ammonium acetate and n-butanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-amino-N'-hydroxypyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA, t-BuOOH, iron-porphyrin
Reduction: LiAlH4
Substitution: NH4I, copper catalysts
Major Products Formed: The major products formed from these reactions include nitriles, amides, and various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-amino-N'-hydroxypyrimidine-5-carboximidamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-amino-N'-hydroxypyrimidine-5-carboximidamide involves its ability to undergo oxidation and release nitric oxide (NO). This process is catalyzed by hemoproteins such as cytochrome P450 or horseradish peroxidase (HRP) . The released NO can then interact with various molecular targets and pathways, leading to biological effects such as vasodilation and inhibition of thrombus formation .
Vergleich Mit ähnlichen Verbindungen
4-Aminoquinoline: Known for its antimalarial properties.
1,2,4-Oxadiazoles: Used in energetic materials and exhibit similar reactivity patterns.
Pyrazolo[1,5-a]pyrimidine: Features an “amino-nitro-amino” arrangement and is used in heat-resistant explosives.
Uniqueness: 4-amino-N'-hydroxypyrimidine-5-carboximidamide is unique due to its dual functional groups (amino and amidoxime), which provide a versatile platform for various chemical transformations and applications. Its ability to release NO upon oxidation further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C5H7N5O |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
4-amino-N'-hydroxypyrimidine-5-carboximidamide |
InChI |
InChI=1S/C5H7N5O/c6-4-3(5(7)10-11)1-8-2-9-4/h1-2,11H,(H2,7,10)(H2,6,8,9) |
InChI-Schlüssel |
DZDICULWHSCYPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)N)C(=NO)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,4R,6aR)-5-Iodo-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8522767.png)


![1-Propanone,1-benzo[b]thien-6-yl-](/img/structure/B8522789.png)







